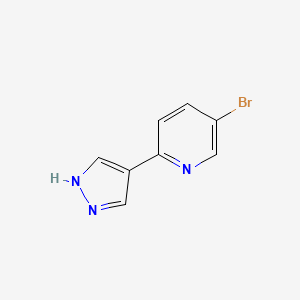

5-Bromo-2-(1H-pyrazol-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine typically involves the bromination of 2-(1H-pyrazol-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds when coupled with aryl boronic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Bromo-2-(1H-pyrazol-4-yl)pyridine has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vivo studies demonstrated significant reductions in edema in carrageenan-induced models, suggesting its potential as an anti-inflammatory agent.

Chemical Biology

This compound serves as a valuable probe for studying biological pathways and interactions involving pyridine derivatives. Its structure allows for specific binding interactions with various molecular targets, which can be utilized to elucidate biological mechanisms .

Materials Science

In materials science, this compound has been utilized in the development of novel materials with specific electronic or optical properties. Its unique structural characteristics enable the synthesis of materials that can be tailored for applications in electronics and photonics.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including halogenation and coupling reactions with various substrates to yield derivatives with enhanced biological activity. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| Halogenation | Electrophilic substitution | Bromine under acidic conditions |

| Coupling | Cross-coupling | Copper catalysts with various amines |

| Purification | Recrystallization | Solvent-based methods |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized derivatives demonstrated that modifications at the pyrazole ring significantly enhanced anticancer activity against multiple tumor types. The study utilized in vitro assays to assess cytotoxicity and apoptosis induction, revealing promising results that warrant further clinical investigation .

Case Study 2: Antimicrobial Applications

In a comparative study of various pyrazole derivatives, this compound exhibited superior antibacterial activity against resistant strains of bacteria. This highlights its potential role in addressing the growing issue of antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a methyl group instead of a bromine atom.

3-(1H-pyrazol-4-yl)pyridine: Lacks the bromine substitution, affecting its reactivity and applications.

Uniqueness

5-Bromo-2-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Biological Activity

5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring and a pyrazole moiety at the 2-position. Its molecular formula is C_8H_7BrN_4, with a molecular weight of 266.14 g/mol. The unique structural arrangement enhances its chemical reactivity and potential biological activity compared to similar compounds.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various derivatives, compounds derived from this structure showed effectiveness against both Gram-positive and Gram-negative bacterial strains, outperforming standard drugs like streptomycin .

2. Antioxidant Activity

The compound has also demonstrated moderate to good antioxidant properties. In DPPH and superoxide radical scavenging assays, several derivatives exhibited significant scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions .

3. Muscarinic Acetylcholine Receptor Modulation

Recent studies have highlighted the role of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR). These compounds can enhance the binding affinity of acetylcholine (ACh) at the receptor site, suggesting their potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis of similar compounds reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | Nitro group instead of isopropyl | Different electronic properties affecting reactivity |

| 2-(1H-Pyrazol-4-yl)pyridine | Lacks bromine | Reduced reactivity and antimicrobial activity |

| 1-Isopropyl-1H-pyrazole | Only pyrazole ring | Limited application scope due to absence of pyridine |

The presence of both bromine and isopropyl groups in this compound contributes to its enhanced reactivity and biological profile compared to these analogs.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focused on a series of synthesized derivatives, compounds containing the pyrazole moiety were tested against various bacterial strains. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to established antibiotics, showcasing their potential as novel therapeutic agents .

Case Study 2: Neuropharmacological Potential

Another study evaluated the efficacy of pyrazole derivatives as PAMs for mAChRs. The findings revealed that these compounds could significantly increase ACh affinity at the M4 receptor, suggesting their potential use in treating conditions such as Alzheimer's disease and schizophrenia .

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

5-bromo-2-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) |

InChI Key |

KAHIJCHLCHEVQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CNN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.